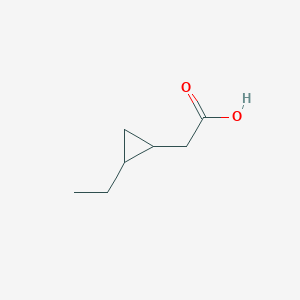

2-(2-Ethylcyclopropyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylcyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-5-3-6(5)4-7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOJGQPRLFTAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Ethylcyclopropyl)acetic Acid: Identifiers, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-(2-Ethylcyclopropyl)acetic acid is a fascinating, yet sparsely documented, carboxylic acid derivative featuring a strained cyclopropane ring. The presence of this three-membered ring imparts unique conformational rigidity and electronic properties, making it an intriguing scaffold for medicinal chemistry and materials science.[1][2] The ethyl substitution on the cyclopropane ring introduces a specific lipophilic character and stereochemical complexity. This guide aims to consolidate the available information on this compound, provide expert insights based on analogous structures, and outline potential synthetic strategies and applications to facilitate further research and development. While direct experimental data for this specific molecule is limited in public databases, this paper will leverage established principles of organic chemistry and data from structurally related compounds to provide a comprehensive technical overview.

Core Chemical Identifiers

Precise identification of a chemical entity is paramount for regulatory compliance, procurement, and unambiguous scientific communication. The core identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 344329-88-0 | |

| Molecular Formula | C₇H₁₂O₂ | |

| Molecular Weight | 128.17 g/mol | |

| IUPAC Name | This compound | Inferred |

| SMILES | CCC1CC1CC(=O)O | Inferred |

| InChI | InChI=1S/C7H12O2/c1-2-5-3-4-5-6-7(8)9/h5H,2-4,6H2,1H3,(H,8,9) | Inferred |

Table 1: Core Chemical Identifiers for this compound.

Physicochemical and Spectroscopic Properties (Inferred)

Due to the scarcity of published experimental data for this compound, the following properties are inferred based on the well-characterized analogous compound, cyclopropylacetic acid, and general principles of physical organic chemistry.

Physicochemical Properties

| Property | Inferred Value | Rationale and Authoritative Context |

| Physical State | Liquid | Short-chain carboxylic acids with similar molecular weights are typically liquids at room temperature.[3] |

| Boiling Point | ~180-200 °C | The boiling point is expected to be higher than that of cyclopropylacetic acid (164-166 °C) due to the increased molecular weight and van der Waals forces from the ethyl group. |

| Solubility | Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone). Sparingly soluble in water. | The carboxylic acid moiety imparts some water solubility, but the alkyl chain and cyclopropane ring increase lipophilicity. |

| pKa | ~4.5 - 5.0 | The pKa is anticipated to be similar to other small alkyl-substituted carboxylic acids. |

Table 2: Inferred Physicochemical Properties.

Spectroscopic Characteristics

The unique structural features of this compound would give rise to a distinct spectroscopic fingerprint.

The proton NMR spectrum is expected to be complex in the upfield region due to the diastereotopic protons of the cyclopropane ring and the methylene group of the acetic acid moiety.

-

-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-12 ppm.[4]

-

-CH₂-COOH Protons: A doublet of doublets or a more complex multiplet will appear, influenced by the adjacent cyclopropyl proton.

-

Cyclopropane Protons: The protons on the cyclopropane ring will exhibit complex splitting patterns in the upfield region (typically 0.2-1.5 ppm), with characteristic cis and trans coupling constants.[5]

-

Ethyl Group Protons: A triplet for the methyl group and a quartet for the methylene group are expected, though these may be further split by coupling to the cyclopropyl protons.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 170-185 ppm.[4]

-

Cyclopropane Carbons: These carbons will appear in the upfield region, characteristically between 5-30 ppm.[5]

-

Other Aliphatic Carbons: The remaining methylene and methyl carbons will resonate in the typical aliphatic region of the spectrum.

The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.[4]

-

O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-H Stretch (Cyclopropane): Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on a cyclopropane ring.

In mass spectrometry, carboxylic acids often show a weak molecular ion peak.[4][6][7]

-

Molecular Ion (M⁺): Expected at m/z = 128.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z = 83.

-

Loss of water (-H₂O) from the molecular ion.

-

Alpha-cleavage adjacent to the carbonyl group.

-

McLafferty rearrangement is possible, which would result in a prominent peak.[7]

-

Synthesis Strategies

Conceptual Synthetic Workflow

A plausible synthetic route could involve the cyclopropanation of an appropriate alkene precursor followed by functional group manipulation to introduce the acetic acid moiety.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

The Steric and Electronic Dance: A Guide to Ethyl-Cyclopropane Conformations

Executive Summary

The cyclopropane ring is not merely a structural spacer; it is a unique electronic entity that profoundly influences the behavior of attached substituents. For drug development professionals, the ethyl-substituted cyclopropane moiety represents a critical pharmacophore found in numerous bioactive molecules (e.g., molecular probes, metabolic blockers). However, its conformational analysis is counter-intuitive compared to standard aliphatic chains.

This guide moves beyond basic textbook definitions to explore the Walsh orbital interactions , "reverse" NMR coupling rules , and dispersion-corrected computational protocols necessary to accurately model these systems.

Part 1: The Physics of the Ring

To understand the ethyl group's behavior, one must first accept that a cyclopropane ring behaves more like an alkene than an alkane.

The "Banana Bond" and Walsh Orbitals

In a standard

-

Hybridization: The carbon atoms are not pure

. The bonds within the ring have high -

Walsh Orbitals: The electron density in the ring plane can delocalize into adjacent

-systems or hyperconjugate with adjacent

The Electronic vs. Steric Conflict

The conformation of an ethyl group attached to the ring is dictated by two opposing forces:

-

Electronic (The Bisected Preference): The ethyl group prefers a bisected conformation (where the C-C bond of the ethyl group is perpendicular to the ring plane). This maximizes the hyperconjugative overlap between the filled Walsh orbitals of the ring and the empty

orbitals of the ethyl group (and vice versa). -

Steric (The Eclipsing Penalty): While electronically favorable, the bisected conformation can force the terminal methyl group of the ethyl chain to clash with the ring hydrogens (syn-bisected).

Part 2: The Ethyl Rotor Analysis

The rotation of the ethyl group around the

The Energy Landscape

For a mono-substituted ethylcyclopropane, the potential energy surface is defined by the dihedral angle

| Conformation | Description | Stability Status |

| Anti-Bisected | Ethyl C-Me bond is perpendicular to the ring and points away from the ring face. | Global Minimum (Most Stable) |

| Gauche (Clinal) | Ethyl group rotates ~60° from bisected. | Local Minimum (Higher Energy) |

| Syn-Bisected | Ethyl C-Me bond is perpendicular but points over the ring. | Transition State (Steric Maxima) |

Key Insight: unlike cyclohexane, where substituents prefer equatorial positions to avoid 1,3-diaxial strain, the ethyl group on a cyclopropane is driven by the electronic requirement to bisect the ring , provided sterics allow it.

Visualization of the Workflow

The following diagram outlines the decision tree for assigning conformation in substituted cyclopropanes.

Caption: Logical workflow for stereochemical assignment of ethyl-substituted cyclopropanes combining synthesis, spectroscopy, and computation.

Part 3: Analytical Protocols

Protocol A: NMR Spectroscopy (The "Reverse" Rule)

In standard alkenes,

The Rules:

- (Vicinal): Typically 7 – 12 Hz . The protons are eclipsed, maximizing the Karplus overlap.[5]

- (Vicinal): Typically 3 – 6 Hz . The dihedral angle is roughly 145°, leading to a smaller coupling constant.

- (Geminal): Typically -3 to -9 Hz . Note the negative sign, though only magnitude is observed in 1D NMR.

Experimental "Pro-Tip" (Solvent Selection):

If your multiplets are overlapping in Chloroform-d (

-

Mechanism:[6] Benzene molecules pack against the solute.[7] The anisotropy of the benzene ring induces significant chemical shift changes (ASIS), often resolving the complex "roofing" effects seen in cyclopropyl protons.

Protocol B: Computational Modeling

Standard force fields (MM2/MMFF) often fail to capture the subtle electronic effects of the Walsh orbitals. You must use Quantum Mechanics.

Recommended Workflow:

-

Conformational Search: Monte Carlo search using MMFF94 to generate candidates.

-

Geometry Optimization: DFT is required.

-

Functional:

B97X-D or M06-2X . -

Reasoning: These functionals include dispersion corrections . The ethyl group's interaction with the ring involves weak van der Waals forces that standard B3LYP fails to model accurately.

-

Basis Set:6-311+G(d,p) (Diffuse functions are crucial for the electron-rich ring).

-

-

Frequency Calculation: Confirm real minima (no imaginary frequencies) and obtain Gibbs Free Energy (

).

Part 4: Case Studies & Data

Mono-Ethyl vs. 1,2-Diethyl

The introduction of a second ethyl group introduces a new layer of complexity: Vicinal Repulsion .

| System | Preferred Conformation | Dominant Force | Barrier to Rotation |

| Ethylcyclopropane | Anti-Bisected | Electronic (Hyperconjugation) | ~3.0 kcal/mol |

| 1,2-Diethyl (Cis) | Gauched / Twisted | Steric (Ethyl-Ethyl Clash) | High (Steric lock) |

| 1,2-Diethyl (Trans) | Anti-Bisected | Electronic + Steric Relief | Moderate |

Data Interpretation: In the cis-1,2-diethyl isomer, the two ethyl groups cannot both adopt the preferred bisected conformation because their terminal methyls would collide. They are forced into a "gauche" or twisted arrangement, raising the ground state energy. This makes the trans isomer thermodynamically more stable by 1.5 – 2.5 kcal/mol .

Application in Drug Design

The cyclopropyl group is often used as a Bioisostere for an alkene or to restrict conformation .

-

Metabolic Blockade: Placing an ethyl group on a cyclopropane ring (specifically at the site of metabolic attack) can sterically hinder P450 enzymes. The

-like character of the C-H bonds on the ring also makes them stronger (approx. 106 kcal/mol) and harder to abstract than standard alkyl protons. -

Vector Locking: In peptide mimics, a 1,2-diethylcyclopropane unit can lock the backbone (

angles) into a specific

References

-

Wiberg, K. B. (1996). Structures, energies, and spectra of cyclopropanes. In The Chemistry of the Cyclopropyl Group. Wiley.

-

Allen, F. H. (1980). The geometry of small rings. I. Substituent-induced bond-length asymmetry in cyclopropane.[8]Acta Crystallographica Section B, 36(1), 81-96.

-

Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance.[9]Journal of the American Chemical Society, 85(18), 2870–2871.

-

Charette, A. B., & Beauchemin, A. (2001). Simmons–Smith Cyclopropanation Reaction.Organic Reactions.

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.Journal of Medicinal Chemistry, 59(19), 8712–8756.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. youtube.com [youtube.com]

- 4. Eclipsed conformation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

Methodological & Application

Application Note: Precision Synthesis of 2-(2-Ethylcyclopropyl)acetic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(2-Ethylcyclopropyl)acetic acid , a critical pharmacophore found in various melatonin receptor agonists (e.g., Tasimelteon analogs) and orexin receptor antagonists.

Unlike generalized synthesis guides, this protocol utilizes the Simmons-Smith cyclopropanation of (Z)-3-hexen-1-ol followed by a TEMPO-mediated oxidation . This route is selected for its superior stereochemical control (utilizing the hydroxyl directing group) and safety profile compared to diazoacetate-based carbenoid insertions.

Key Advantages of This Route:

-

Stereocontrol: The hydroxyl group of the homoallylic alcohol precursor directs the zinc carbenoid, favoring syn-cyclopropanation.

-

Safety: Avoids the use of potentially explosive diazomethane.

-

Scalability: Utilizes the Furukawa modification (

), which is amenable to process scale-up.

Strategic Retro-Synthesis & Pathway

The synthesis is designed as a two-stage transformation starting from commercially available (Z)-3-hexen-1-ol .

Logical Flow

-

Cyclopropanation: Insertion of a methylene bridge across the C3-C4 double bond using a zinc-carbenoid species.[1]

-

Oxidation: Conversion of the primary alcohol to the carboxylic acid using a catalytic TEMPO/NaOCl (Anelli) system, preventing epimerization of the cyclopropane ring.

Figure 1: Synthetic pathway transforming the homoallylic alcohol to the target cyclopropyl acid.

Reagents & Equipment List

Critical Reagents

| Reagent | Purity/Grade | Role | Handling Note |

| (Z)-3-Hexen-1-ol | >98% | Starting Material | Store at 4°C. |

| Diethylzinc ( | 1.0 M in Hexane | Carbenoid Precursor | PYROPHORIC. Handle under Argon/N2. |

| Diiodomethane ( | >99%, stabilized | Methylene Source | Light sensitive; store in amber bottles over Cu foil. |

| TEMPO | Free Radical | Catalyst | Store at 0-4°C. |

| Sodium Hypochlorite | 10-13% aq | Oxidant | Titrate before use for precise stoichiometry. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Dry over |

Equipment

-

Flame-dried 3-neck Round Bottom Flasks (RBF).

-

Schlenk line or inert gas manifold (Argon).

-

Cannula transfer system (for

). -

Internal temperature probe (Critical for Step 1).

-

Magnetic stirrer with high-torque capability.[2]

Experimental Protocols

Step 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Objective: Synthesis of 2-(2-ethylcyclopropyl)ethanol. Mechanism: The reaction proceeds via a butterfly-type transition state where the zinc carbenoid coordinates with the homoallylic oxygen, directing the methylene delivery syn to the hydroxyl group.

Protocol:

-

Setup: Equip a 1L flame-dried 3-neck RBF with a dropping funnel, internal thermometer, and Argon inlet.

-

Solvent Charge: Add anhydrous DCM (400 mL) and (Z)-3-hexen-1-ol (10.0 g, 100 mmol). Cool to -10°C.

-

Carbenoid Formation (In-situ):

-

Add Diethylzinc (1.0 M in hexanes, 200 mL, 200 mmol) dropwise via cannula. Caution: Exothermic. Maintain internal temp < 0°C.

-

Stir for 15 mins.

-

Add Diiodomethane (53.6 g, 16.1 mL, 200 mmol) dropwise over 30 mins. The solution may become cloudy.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) and stir for 12 hours.

-

Quench (Critical):

-

Cool back to 0°C.

-

Slowly add saturated aqueous

(200 mL). Vigorous gas evolution (ethane) will occur.

-

-

Workup: Separate phases. Extract aqueous layer with DCM (2 x 100 mL). Wash combined organics with 1M HCl (to remove Zn salts), saturated

, and brine. -

Purification: Dry over

, concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc 4:1).

Expected Yield: 85-92%

Data Check:

Step 2: TEMPO-Mediated Anelli Oxidation

Objective: Oxidation of the alcohol to This compound .

Rationale: Jones oxidation (

Protocol:

-

Setup: 500 mL RBF with magnetic stirring.

-

Charge: Dissolve 2-(2-ethylcyclopropyl)ethanol (10.0 g, ~78 mmol) in DCM (150 mL).

-

Catalyst Addition: Add TEMPO (244 mg, 1.56 mmol, 2 mol%) and aqueous KBr (1.0 M, 8 mL). Cool mixture to 0°C.

-

Oxidant Addition:

-

Buffer the NaOCl solution (approx 1.2 eq) to pH 8.6 using

. -

Add the NaOCl solution dropwise over 45 mins, maintaining temp < 5°C.

-

-

Reaction: Stir vigorously at 0°C. The orange color of TEMPO should persist. If it fades to yellow, add small aliquots of NaOCl.

-

Quench: Add Ethanol (5 mL) to quench excess oxidant. Acidify to pH 2 with 1M HCl.

-

Isolation: Extract with DCM (3 x 50 mL). Dry over

and concentrate. -

Purification: The crude acid is often pure enough. If necessary, recrystallize from Hexanes or distill via Kugelrohr (high vacuum).

Expected Yield: 88-95%

Mechanistic Insight & Troubleshooting

Stereochemical Control Model

The success of Step 1 relies on the "Zinc-Butterfly" transition state. The homoallylic alcohol coordinates to the Zinc, ensuring the methylene adds to the same face as the ethyl side chain (if starting from Z-alkene).

Figure 2: Mechanistic flow of the hydroxyl-directed cyclopropanation.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 1) | Old | Titrate |

| Precipitate in Step 1 | Zinc salts crashing out. | Use 1M HCl wash during workup to solubilize salts. |

| Over-oxidation (Step 2) | pH drift > 10. | Maintain pH 8.6-9.0 using |

| Epimerization | Acidic conditions/Heat. | Keep oxidation cold (0°C). Avoid strong mineral acids. |

References

-

Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes.[3][4] Journal of the American Chemical Society. Link

-

Furukawa, J., Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron.[1] Link

-

Charette, A. B., & Beauchemin, A. (2001).[4] Simmons-Smith Cyclopropanation Reaction.[1][3][4] Organic Reactions.[1][3][4][5][6][7][8] Link

-

Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids... using TEMPO. Journal of Organic Chemistry. Link

-

Deno, N. C., & Potter, N. H. (1967). The Mechanism of the Oxidation of Alcohols by Chromic Acid.[6] Journal of the American Chemical Society. (Reference for Jones Oxidation comparison). Link

Sources

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. data.epo.org [data.epo.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Simmons-Smith Cyclopropanation Reaction | TCI Deutschland GmbH [tcichemicals.com]

- 5. chemicals.co.uk [chemicals.co.uk]

- 6. study.com [study.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: High-Efficiency Synthesis of 2-(2-Ethylcyclopropyl)acetic Acid

Case ID: CYCLO-Et-002 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield bottlenecks in the synthesis of 2-(2-Ethylcyclopropyl)acetic acid . This molecule presents a classic "strained ring" challenge: constructing a thermodynamically unstable cyclopropane ring while maintaining the integrity of the ethyl side chain and the carboxylic acid functionality.

This guide addresses the two most common synthetic routes:

-

The Furukawa-Modified Simmons-Smith Reaction (Zinc-Carbenoid mediated).[1]

-

Transition-Metal Catalyzed Diazoacetate Addition (Rh/Cu carbenoid).

Module 1: The Simmons-Smith Protocol (Furukawa Modification)

Context: This is the industry "workhorse" method. It typically involves reacting a 3-hexenol derivative (allylic alcohol) or a 3-hexenoic acid ester with diethylzinc (

Troubleshooting Guide: Yield & Reactivity

Q: The reaction yields are inconsistent (<40%). The starting material remains unconsumed. What is happening?

A: The "Induction Period" and Reagent Quality are likely culprits.

The formation of the active species,

-

Root Cause 1: Oxidized Diethylzinc.

is pyrophoric. If your bottle has a crust or the solution is cloudy, the molarity is compromised.-

Fix: Titrate your

before use.

-

-

Root Cause 2: Iodine Inhibition. Commercial

degrades to release free iodine (-

The "Copper Wire" Test: If your

is pink or red, it is degraded. Store it over copper wire or wash with dilute

-

-

Root Cause 3: Lack of Coordination. If you are cyclopropanating a simple alkene (not an allylic alcohol), the zinc carbenoid lacks a "docking station."

-

Fix: Add DME (1,2-Dimethoxyethane) (1.0 equiv relative to Zn). DME acts as a bidentate ligand, breaking up polymeric zinc species and increasing solubility/reactivity.

-

Q: I see a massive exotherm upon addition, but low product yield. Why?

A: You are seeing the "Burst" effect due to delayed initiation.

If the temperature is too low during the initial mixing of

-

Protocol Adjustment: Pre-form the carbenoid at -10°C for 20 minutes, then slowly add your substrate. Maintain internal temperature (IT) strictly between -10°C and 0°C.

Q: The workup is a nightmare. I get a thick white emulsion that won't separate.

A: This is Zinc Hydroxide/Zinc Iodide precipitation. Standard acid/base washes fail here.

-

The Roche/Charette Quench: Do not use simple HCl.

-

Quench with saturated Aqueous Ammonium Chloride (

) . -

If emulsion persists, add Rochelle's Salt (Potassium Sodium Tartrate) or EDTA . These chelate the zinc ions into the aqueous phase, leaving a clear organic layer.

-

Module 2: Stereoselective Catalysis (Diazoacetate Route)

Context: This route involves reacting 1-butene or related alkenes with ethyl diazoacetate (EDA) using Rhodium or Copper catalysts.

Troubleshooting Guide: Selectivity & Safety

Q: I am getting a 50:50 mixture of cis/trans isomers. How do I favor the desired isomer?

A: Catalyst Ligand Sterics dictate the outcome.

Simple salts like

-

To favor Trans (Anti): Use bulky carboxylate ligands like

(Rhodium Octanoate) or -

To favor Cis (Syn): This is harder. Requires specific chiral catalysts like Doyle’s Catalyst (

) .

Q: The reaction stopped halfway, and adding more catalyst caused rapid gas evolution (foaming).

A: Catalyst Poisoning and Diazo Accumulation. The diazo compound can polymerize (forming polymethylene) or form azines if the catalyst dies.

-

The "Slow Addition" Rule: Never add all diazoacetate at once. Use a syringe pump to add the diazo species over 4–6 hours. This keeps the stationary concentration of diazo low, preventing dimerization and forcing it to react with the alkene.

Module 3: Downstream Processing (The "Hidden" Yield Killer)

Critical Warning: Cyclopropane rings with electron-donating substituents (like alkyl groups) are acid-sensitive .

Q: My crude NMR looks good, but after column chromatography, the product is gone or decomposed.

A: Silica Gel Acidity opened the ring.

Silica gel is slightly acidic (

-

Fix: Pre-treat your silica gel column with 1% Triethylamine in hexanes. This neutralizes the acid sites.

-

Alternative: Use neutral alumina instead of silica.

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for troubleshooting low yields in the Simmons-Smith route.

Caption: Decision tree for diagnosing yield failures in Zinc-mediated cyclopropanation.

Summary of Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Reason for Change |

| Zinc Source | Zn-Cu Couple | Higher reproducibility; homogeneous reaction surface. | |

| Methylene Source | Removal of | ||

| Solvent | Ether ( | DCM or DCE | Chlorinated solvents stabilize the zinc carbenoid intermediate better than ether. |

| Additive | None | DME (1.0 eq) | Breaks Zn aggregates; crucial for non-directed cyclopropanation. |

| Quench | Dilute HCl | Sat. | Prevents emulsions; prevents acid-catalyzed ring opening. |

References

-

Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][2][3][4] Organic Reactions.[1][2][4][5][6][7][8][9]

- Significance: The definitive review on the mechanism and scope of the reaction.

-

Doyle, M. P., et al. (1993).

- Significance: Covers the Rhodium-catalyzed diazoacetate route and ligand selection for stereocontrol.

-

Furukawa, J., et al. (1968). A Novel Method for Cyclopropanation of Olefins using Diethylzinc and Diiodomethane.[1][3] Tetrahedron, 24(1), 53-58.

- Significance: The original paper describing the modification which is safer and more reproducible than the Zn-Cu couple.

-

Lebel, H., et al. (2003). Recent Advances in Enantioselective Cyclopropanation. Chemical Reviews, 103(4), 977–1050.

- Significance: Modern updates on directing groups and Lewis Acid comp

Sources

- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 2. Simmons-Smith Reaction [organic-chemistry.org]

- 3. repositorio.uam.es [repositorio.uam.es]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 8. hammer.purdue.edu [hammer.purdue.edu]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Technical Support Center: Stability of 2-(2-Ethylcyclopropyl)acetic acid

The following technical guide is structured as a specialized support hub for researchers working with 2-(2-Ethylcyclopropyl)acetic acid (and its derivatives). It addresses the critical instability of the cyclopropane moiety under acidic conditions.[1]

Ticket Subject: Acid-Catalyzed Degradation & Ring Opening Status: Active Guide Applicable CAS: 1082822-17-4 (Acid), 10152-71-3 (Methyl Ester), and related analogs.

Core Technical Insight: The "Silent" Lactonization

The Issue: Researchers frequently report "disappearing product" or "new non-polar impurities" when subjecting this compound to acidic workups (e.g., 1M HCl washes) or acidic reagents (e.g., ester hydrolysis with HCl/AcOH).

The Mechanism: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol).[2] Under acidic conditions, the ring acts as a "homoallylic" system. The presence of the ethyl group at the C2' position is critical—it stabilizes the developing carbocation at that position, directing the regioselectivity of the ring opening.

Unlike simple decomposition, this molecule undergoes a specific Intramolecular Nucleophilic Trapping , converting the acyclic acid into a cyclic

Mechanistic Pathway (Visualization)

The following diagram illustrates the transition from the free acid to the lactone impurity.

Figure 1: Acid-catalyzed rearrangement mechanism. The ethyl group stabilizes the secondary carbocation, facilitating rapid 5-exo-tet cyclization to the gamma-lactone.

Troubleshooting Guide (FAQs)

Q1: My yield is low after acid workup, but I don't see degradation in the aqueous layer.

Diagnosis: You likely formed the lactone (4-ethyl-dihydrofuran-2-one).

Explanation: Upon acidification, the carboxyl group attacks the protonated cyclopropane ring. The resulting lactone is neutral and lipophilic . It extracts into your organic solvent (DCM/EtOAc) rather than staying in the aqueous waste or decomposing.

Action: Check your organic layer by GC-MS or NMR. Look for a shift in the carbonyl stretch (IR: ~1770 cm⁻¹ for

Q2: Does stereochemistry matter? (Cis vs. Trans)

Diagnosis: Yes, significantly. Explanation:

-

Cis-isomer: The carboxyl side chain and the ethyl group are on the same side, pre-organizing the molecule for cyclization. This isomer degrades rapidly even in weak acid.

-

Trans-isomer: Cyclization requires conformational distortion or prior isomerization. It is kinetically more stable but will still degrade under forcing conditions (Heat + Strong Acid).

Q3: Can I use HCl for ester hydrolysis?

Diagnosis: High Risk.

Explanation: Using HCl/Water/Dioxane or similar systems will hydrolyze the ester, but the resulting acid will immediately compete for the carbocation.

Action: Switch to Base Hydrolysis (LiOH/THF/H2O). Saponification avoids the carbocation intermediate entirely. Acidify carefully at

Experimental Protocols & Stability Data

Acid Tolerance Thresholds

The following data approximates the stability of alkyl-cyclopropylacetic acids based on general reactivity profiles [1][2].

| Condition | pH Range | Temperature | Stability Prediction | Recommended Action |

| Strong Acid Wash | < 1.0 | RT | Critical Failure (>50% Lactonization) | AVOID. Use phosphate buffer. |

| Mild Acid Wash | 2.0 - 4.0 | Moderate Risk (Isomer dependent) | Work quickly; keep cold. | |

| Acetic Acid | ~4.5 | RT | Stable (Short term) | Acceptable for mobile phases. |

| Base Hydrolysis | > 10.0 | RT-50°C | Stable | Preferred Method. |

Recommended Workup Protocol (Safe Extraction)

Goal: Isolate the free acid without triggering lactonization.

-

Hydrolysis: Perform saponification using LiOH (2.0 equiv) in THF/Water (3:1).

-

Quench: Remove THF under reduced pressure (keep

). -

Wash: Wash the alkaline aqueous layer with MTBE to remove non-polar impurities.

-

Acidification (The Critical Step):

-

Cool the aqueous layer to

. -

Overlay with the extraction solvent (e.g., EtOAc).

-

Add 1M Citric Acid or NaH2PO4 dropwise with vigorous stirring.

-

Stop acidification at pH 4.5 - 5.0. (The pKa of the acid is ~4.8; you do not need to go to pH 1 to extract the majority).

-

-

Extraction: Separate layers immediately. Dry organic layer over

(avoid acidic drying agents like unneutralized silica).

Diagnostic Decision Tree

Use this flow to determine the cause of impurity profiles.

Figure 2: Troubleshooting logic for identifying degradation pathways.

References

-

NIST Chemistry WebBook. Cyclopropaneoctanoic acid, 2-[[2-[(2-ethylcyclopropyl)methyl]cyclopropyl]methyl]-, methyl ester. National Institute of Standards and Technology. [Link]

-

Wiberg, K. B. (1986). The Structure and Properties of Cyclopropane. Angewandte Chemie International Edition. (Foundational text on ring strain and acid sensitivity). [Link]

-

Organic Chemistry Portal. Synthesis of Lactones. (General mechanisms for acid-catalyzed lactonization of gamma-substituted acids). [Link]

Sources

Technical Support Center: Resolution of 2-(2-Ethylcyclopropyl)acetic Acid

Ticket ID: #RES-8824-TASI Subject: Troubleshooting Enantiomeric Resolution of Tasimelteon Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Stereochemical Challenge

You are likely working with 2-(2-Ethylcyclopropyl)acetic acid , a critical intermediate in the synthesis of melatonin receptor agonists like Tasimelteon .

This molecule presents a dual stereochemical challenge:

-

Diastereomers: The cyclopropane ring creates cis and trans isomers.

-

Enantiomers: The trans isomer (usually the pharmacological target) exists as a pair of enantiomers: (1R, 2R) and (1S, 2S).

Critical Warning: Attempting to resolve enantiomers from a crude mixture containing significant amounts of the cis-diastereomer will result in eutectic failures and poor crystallization. You must enrich the trans-isomer (typically >95% de) prior to chiral resolution.

Module 1: Pre-Resolution (Diastereomeric Enrichment)

Issue: "I cannot get a solid precipitate during salt formation." Diagnosis: High cis-isomer content is preventing the formation of a clean crystal lattice.

Standard Protocol: Thermodynamic Equilibration

The trans-isomer is thermodynamically more stable. If your synthesis yields a high cis content, convert it before resolution.

-

Esterification: Convert the crude acid to its ethyl ester.

-

Equilibration: Reflux with sodium ethoxide (NaOEt) in ethanol for 4–6 hours. This shifts the ratio towards the thermodynamic trans-product.

-

Hydrolysis: Saponify back to the acid.

-

Validation: Verify trans-content is >95% via GC or NMR before proceeding to Module 2.

Module 2: Classical Resolution (Diastereomeric Salt Formation)

Issue: "Crystals are oiling out" or "Enantiomeric Excess (ee) is stalling at 80%."

The Solution: Amine-Based Crystallization

The industry standard for resolving cyclopropane carboxylic acids is the formation of diastereomeric salts using chiral amines.

Recommended Resolving Agent: (R)-(+)-1-Phenylethylamine (also known as

Step-by-Step Protocol

| Step | Action | Technical Note |

| 1. Stoichiometry | Dissolve 1.0 eq of trans-racemic acid in Isopropyl Acetate (IPAc) or Ethanol/Water (9:1) . | Do not use Acetone initially; it may cause ketimine formation with the amine. |

| 2. Addition | Add 0.55 eq of (R)-(+)-1-Phenylethylamine dropwise at 50°C. | We use "Half-Quantity" method to precipitate the less soluble diastereomer selectively. |

| 3. Nucleation | Cool slowly to 40°C. Seed with pure salt if available. | If oiling occurs, reheat to 60°C and add 5% more solvent. |

| 4. Crystallization | Cool to 0–5°C over 4 hours. Stir for 2 hours. | Rapid cooling traps the eutectics, lowering purity. |

| 5. Recrystallization | Filter. If ee < 98%, recrystallize from Ethanol. | The salt typically enriches the (1R, 2R)-enantiomer (check specific rotation). |

| 6. Liberation | Suspend salt in dilute HCl (1M) and extract with MTBE. | Evaporate MTBE to obtain the resolved acid. |

Troubleshooting Guide

-

Q: The salt formed an oil.

-

A: The solvent is too polar or the concentration is too high. Re-dissolve by heating and add a non-polar anti-solvent (e.g., Heptane) dropwise until turbidity persists, then cool slowly.

-

-

Q: Yield is very low (<20%).

-

A: You may be losing the product in the mother liquor. Cool to -10°C. Alternatively, switch to Quinine as the resolving agent, which forms robust salts with cyclopropane acids.

-

Workflow Visualization

Figure 1: Workflow for the classical resolution of this compound using a chiral amine.

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Issue: "Classical resolution is too labor-intensive. Can we use enzymes?"

The Solution: Lipase-Mediated Hydrolysis

Enzymes like Novozym 435 (Candida antarctica Lipase B) are highly effective at distinguishing between the enantiomers of cyclopropyl esters.

Protocol

-

Substrate: Convert the racemic acid to its ethyl ester .

-

Medium: Phosphate Buffer (pH 7.0) / Acetone (10% v/v co-solvent).

-

Enzyme: Add Novozym 435 (10-50% w/w relative to substrate).

-

Reaction: Stir at 30°C. Maintain pH 7.0 using a pH-stat (titrate with NaOH).

-

Termination: Stop at 50% conversion (typically 24-48 hours).

-

Workup:

-

Extract the unreacted Ester (usually the S-enantiomer) with Hexane.

-

Acidify the aqueous phase to pH 2 and extract the Acid (usually the R-enantiomer) with Ethyl Acetate.

-

Mechanism Visualization

Figure 2: Kinetic resolution separating the hydrolyzed acid from the unreacted ester.

Module 4: Analytical Validation (Chiral HPLC)

Issue: "I cannot see the peaks" or "Baseline noise is too high."

Diagnosis: this compound lacks a strong chromophore (no aromatic rings). Standard UV detection at 254 nm is useless.

Recommended Method

| Parameter | Specification |

| Column | Chiralpak AD-H or Chiralpak IC (Daicel) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropyl Alcohol / TFA (95 : 5 : 0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm (Critical) or Refractive Index (RI) |

| Temperature | 25°C |

Technician's Note: If UV 210 nm is too noisy due to solvent cutoff, you must derivatize the acid into an amide (e.g., with benzylamine) to introduce a UV chromophore, or use a Charged Aerosol Detector (CAD).

References

-

Vanda Pharmaceuticals Inc. (1999). Process for the preparation of Tasimelteon intermediates. US Patent 5,856,529. Link

-

Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection. Link

-

Sigma-Aldrich. (2023). Basics of Chiral HPLC and Method Development. Link

-

ResearchGate. (2019). Separation of Cis-Trans Isomers of Cyclopropane Carboxylic Acids. Link

Technical Support: Minimizing Polymerization in Cyclopropylacetic Acid Derivatives

This technical guide addresses the stability challenges associated with 2-(2-Ethylcyclopropyl)acetic acid , specifically focusing on the prevention of acid-catalyzed ring-opening polymerization (ROP) during workup and purification.

Subject: Stabilization & Workup Protocol for this compound Applicable Compounds: 2-substituted cyclopropylacetic acids, Strained cycloalkyl carboxylic acids. Urgency: High (Irreversible degradation risk)

Executive Summary

The primary failure mode for This compound during workup is Cationic Ring-Opening Polymerization . This reaction is auto-catalyzed: the molecule’s own carboxylic acid proton (

To prevent this, the workup must prioritize pH control , thermal management , and concentration limits .

Part 1: The Science of Instability (Why it Polymerizes)

Understanding the mechanism is the only way to prevent it. Unlike standard carboxylic acids, this molecule is a "loaded spring."

The Mechanism: Auto-Catalytic Cationic Polymerization

The cyclopropane ring has significant "banana bond" character (high p-orbital character), making it act like an alkene. In the presence of protons (even its own acidity), the ring opens.

-

Protonation: The acidic proton attacks the ring.

-

Ring Opening: The bond cleaves to form a carbocation. The 2-ethyl group is critical here; it stabilizes the positive charge (secondary/tertiary carbocation character), making this specific derivative more unstable than unsubstituted cyclopropylacetic acid.

-

Propagation: The carbocation attacks the ring of a neighboring molecule.

-

Result: An intractable, gummy oligomer/polymer.

Visualization: The Danger Pathway

The following diagram illustrates the kinetic pathway you are trying to interrupt.

Caption: Mechanism of acid-catalyzed ring-opening polymerization in substituted cyclopropanes.

Part 2: Critical Control Points (The Protocol)

Do not treat this as a standard extraction. Follow these strict operational parameters.

The "Cold-Neutral" Workup Strategy

Never allow the free acid to sit in a concentrated, hot, or strongly acidic state.

| Parameter | Limit / Requirement | Reason |

| Workup pH | Keep aqueous phase pH 4.0 - 5.0 | Low enough to extract the acid, high enough to suppress rapid protonation of the ring. |

| Temperature | < 30°C (Bath temp < 40°C) | Thermal energy overcomes the activation barrier for ring opening. |

| Solvent | MTBE or Dichloromethane | Avoid alcohols (potential esterification) or benzene (toxicity). MTBE is preferred for easy removal. |

| Concentration | Never distill to dryness | High concentration increases intermolecular collision frequency, accelerating polymerization. |

Step-by-Step Stabilization Protocol

Scenario: You have a crude reaction mixture containing the carboxylate salt (e.g., from hydrolysis of an ester).

Step 1: Controlled Acidification (The Danger Zone)

-

Do NOT dump strong acid (HCl/H2SO4) directly into the mixture.

-

Protocol: Cool the mixture to 0°C. Add a buffer solution (e.g., 1M Citric Acid or NaH2PO4) rather than strong mineral acid. Adjust pH to ~4.5.

-

Why? Mineral acids create local "hotspots" of extreme acidity that instantly initiate polymerization.

Step 2: Rapid Extraction

-

Extract immediately into cold MTBE.

-

Wash the organic layer with brine (saturated NaCl) to remove residual water and water-soluble acid catalysts.

Step 3: The "Salt Switch" (Recommended Storage Form)

-

If you do not need the free acid immediately for the next step, convert it to a salt .

-

Protocol: Add 1.0 equivalent of Dicyclohexylamine (DCHA) or tert-butylamine to the organic layer.

-

Result: The amine salt precipitates or crystallizes. This solid is stable, shelf-stable, and does not polymerize.

Step 4: Solvent Removal (If free acid is required)

-

If you must isolate the oil, use a rotary evaporator with a bath temperature < 30°C .

-

Stop before the oil becomes viscous. Leave ~5-10% solvent if possible to act as a spacer between molecules.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product turned into a yellow/brown gum during rotary evaporation. Can I recover it?

-

Diagnosis: Polymerization has occurred.[1]

-

Answer: Likely not. The ring-opening is irreversible. You can try dissolving in Et2O and extracting with NaHCO3 (aq). If the gum doesn't dissolve or the aqueous layer contains no product, the batch is lost.

-

Fix for next time: Do not heat the bath >30°C. Add a trace of radical inhibitor (BHT) if you suspect radical mechanisms (though ionic is more likely), and never distill to total dryness.

Q2: I see a new spot on TLC that stays at the baseline. What is it?

-

Diagnosis: Oligomers or ring-opened hydroxy-acids.

-

Answer: This is the decomposition product. If this spot grows over time, your crude oil is acidic.

-

Action: Immediately re-dissolve in ether and wash with dilute bicarbonate to remove the catalytic protons, then store as a dilute solution in the freezer.

Q3: Can I distill this compound to purify it?

-

Answer: High Risk. Distillation requires heat.

-

Alternative: If you must distill, you generally need high vacuum (< 1 mmHg) to keep the boiling point below 60-70°C.

-

Better Path: Convert to the methyl ester (using diazomethane or TMS-diazomethane, avoiding acid catalysis), distill the ester (which is much more stable), and hydrolyze carefully only when needed.

Part 4: Decision Matrix (Workflow)

Use this logic flow to determine the safest processing route for your specific batch.

Caption: Decision tree for processing this compound to minimize decomposition.

References

-

General Cyclopropane Stability

-

Title: Synthesis and Stability of Cyclopropylacetic Acid Derivatives.[2]

- Source: NIST Chemistry WebBook & ChemicalBook D

-

URL:

-

- Title: Acid-Catalyzed Ring Opening of Cyclopropanes.

-

Workup Protocols for Labile Acids

-

Distillation Alternatives

- Title: A New Technique to Prevent Minor Component Trapping in Distillation (Azeotropic/Extractive principles applied to he

- Source: AIChE Academy.

-

URL:

Sources

- 1. Cyclopropylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Buy 2-(1-Cyclopropylcyclohexyl)acetic acid (EVT-15392225) [evitachem.com]

- 3. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid | C6H10O3 | CID 22404474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopropylacetic acid | CAS 5239-82-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

Validation & Comparative

13C NMR Peak Assignments for 2-(2-Ethylcyclopropyl)acetic acid: A Comparative Guide

This guide provides an in-depth technical comparison of NMR assignment strategies for 2-(2-Ethylcyclopropyl)acetic acid , focusing on distinguishing stereoisomers and resolving the crowded aliphatic region.

Part 1: Executive Summary & Technical Strategy

Characterizing This compound presents a specific challenge: distinguishing the high-field cyclopropane ring carbons from the ethyl side-chain signals, and defining the stereochemistry (cis vs. trans) of the 1,2-disubstitution.

This guide compares three analytical approaches:

-

Standard 1D

C NMR: Sufficient for functional group verification but prone to ambiguity in the 10–40 ppm region. -

Advanced 2D NMR (HSQC/HMBC): The required standard for de novo assignment and connectivity proof.

-

Stereochemical Shift Analysis: Using steric compression effects (gamma-gauche) to distinguish cis and trans isomers.

The Molecule

Structure: A cyclopropane ring substituted at the 1-position with a carboxymethyl group (acetic acid moiety) and at the 2-position with an ethyl group.[1]

Key Challenge: The "bunching" of signals between 10 ppm and 40 ppm (Ethyl CH

Part 2: Comparative Analysis of Assignment Methods

Method A: 1D C NMR (Chemical Shift Logic)

While 1D NMR provides a quick snapshot, relying solely on chemical shift increments is risky due to the anomalous shielding of the cyclopropane ring.

-

Performance: Low.

-

Risk: Misassigning the ring methylene (C3) as the ethyl methyl (C7) due to similar shielding.

-

Verdict: Use only for purity checks, not for structural proof.

Method B: 2D HSQC & HMBC (The Gold Standard)

This method correlates carbons to their attached protons (HSQC) and long-range neighbors (HMBC), removing ambiguity.

-

Performance: High.

-

Mechanism:

-

HSQC: Distinguishes the Ring CH

(C3) from the Ethyl CH -

HMBC: Links the Carbonyl (C1) to the

-methylene (C2) and the Ring CH (C4), proving the acetic acid attachment point.

-

Method C: Stereochemical Analysis (cis vs trans)

Cyclopropane derivatives exhibit significant steric compression effects .

-

Rule: Carbons in cis-1,2-disubstituted cyclopropanes generally appear upfield (lower ppm) compared to the trans isomer due to steric crowding (the

-gauche effect). -

Application: If you observe the ring carbons (C4, C5) shifted upfield by 2–4 ppm relative to predicted trans values, you likely have the cis isomer.

Part 3: Representative Peak Assignments

The following data represents the Reference Assignment for the thermodynamically favored trans-isomer in CDCl

Table 1: C NMR Chemical Shift Data (Reference vs. Method)

| Carbon Label | Functional Group | Predicted Shift ( | Multiplicity (DEPT) | Diagnostic Correlation (HMBC) |

| C1 | Carboxyl (COOH) | 178.5 – 180.0 | qC (Quaternary) | Correlates to H-2 |

| C2 | 36.0 – 39.0 | CH | Correlates to C1, C4, C5 | |

| C6 | Ethyl Methylene (-CH | 26.0 – 28.0 | CH | Correlates to C4, C5, C7 |

| C4 | Ring Methine (CH-CH | 18.0 – 22.0 | CH | Key pivot point for HMBC |

| C5 | Ring Methine (CH-Ethyl) | 20.0 – 24.0 | CH | Correlates to Ethyl group |

| C7 | Ethyl Methyl (-CH | 12.5 – 14.0 | CH | Correlates to C6, C5 |

| C3 | Ring Methylene (Ring CH | 10.0 – 13.0 | CH | Most Upfield CH |

> Note: The cis-isomer ring carbons (C3, C4, C5) will typically appear 2–5 ppm upfield of the values listed above.

Part 4: Visualization of Structural Logic

Diagram 1: Assignment Workflow

This flowchart illustrates the logical pathway to definitively assign the structure, moving from simple 1D data to complex 2D correlations.

Caption: Logical workflow for assigning this compound, prioritizing 2D techniques for ring resolution.

Diagram 2: Structure & Connectivity

Visualizing the carbon numbering scheme used in Table 1.

Caption: Connectivity map of this compound. Blue nodes indicate the high-field cyclopropane region.

Part 5: Experimental Protocols

Protocol 1: Sample Preparation for Resolution

To ensure separation of the close-proximity multiplets in the 10–30 ppm range:

-

Solvent: Use CDCl

(99.8% D) as the standard. For higher resolution of acidic protons, DMSO-d -

Concentration: Prepare a 30–50 mg sample in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C1) in reasonable timeframes.

-

Filtration: Filter through a cotton plug to remove particulates that cause line broadening.

Protocol 2: The "Cis/Trans" Discrimination Test

-

Acquire a standard

C{1H} decoupled spectrum (256 scans min). -

Identify the two methine ring carbons (C4 and C5).

-

Trans: Expect shifts

18–24 ppm. -

Cis: Expect shifts

14–20 ppm.

-

-

Validation: If a mixture is present, the cis isomer peaks will consistently appear "to the right" (upfield) of the trans peaks for the ring carbons.

References

-

SpectraBase. 13C NMR of cis, trans-1,2-Dimethyl-3-nitro-cyclopropane. Wiley Science Solutions. ]">https://spectrabase.com

-

Semantic Scholar. Polar substituent effects on 13C NMR spectra in ethyl cis-2-substituted cyclopropane carboxylates. (1982). [Link]

-

PubChem. Ethylcyclopropane | C5H10 | CID 70933. National Library of Medicine. [Link]

Sources

Mass spectrometry fragmentation of 2-(2-Ethylcyclopropyl)acetic acid

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-(2-Ethylcyclopropyl)acetic Acid: A Predictive Analysis

Introduction

This guide will delve into the probable fragmentation pathways, offering a comparative analysis with alternative analytical techniques and providing a hypothetical experimental protocol for its characterization.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Electron Ionization is a hard ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The molecular ion of this compound (m/z 128) is expected to undergo a series of characteristic fragmentation reactions.

The most probable fragmentation pathways include:

-

α-Cleavage: The cleavage of the bond between the C2 and C3 carbons, leading to the loss of the carboxyl group (•COOH) or the formation of a stable acylium ion.

-

Loss of the Ethyl Group: Cleavage of the C-C bond connecting the ethyl group to the cyclopropyl ring.

-

Ring Opening of the Cyclopropyl Ring: The strained cyclopropyl ring is susceptible to ring-opening upon ionization, leading to a variety of rearranged and subsequent fragment ions.

-

McLafferty Rearrangement: A characteristic rearrangement of carboxylic acids, involving the transfer of a γ-hydrogen to the carbonyl oxygen with subsequent cleavage of the α-β bond.

Diagram of Predicted EI Fragmentation Pathways:

Caption: Predicted ESI fragmentation of [M-H]⁻.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ at m/z 129 is expected. Fragmentation of this ion will likely involve the loss of water (H2O) and ethylene (C2H4).

Diagram of Predicted ESI Fragmentation (Positive Ion Mode):

Caption: Predicted ESI fragmentation of [M+H]⁺.

Table 2: Predicted Key Fragment Ions in ESI-MS/MS

| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss |

| Negative | 127 | 83 | CO2 |

| Positive | 129 | 111 | H2O |

| Positive | 111 | 83 | C2H4 |

Comparison with Alternative Analytical Approaches

While mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, other techniques are essential for complete structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be instrumental in confirming the connectivity of the atoms in this compound. The characteristic chemical shifts and coupling constants of the cyclopropyl protons would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of the carboxylic acid functional group through the observation of the characteristic O-H and C=O stretching vibrations.

The combination of MS, NMR, and IR data would provide a comprehensive and unambiguous structural confirmation of this compound.

Proposed Experimental Protocol

This section outlines a hypothetical protocol for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., dichloromethane or methanol).

-

If necessary, derivatize the carboxylic acid to a more volatile ester (e.g., methyl ester) using a reagent like diazomethane or BF3/methanol to improve chromatographic performance.

-

-

GC Conditions:

-

Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (EI):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI Analysis

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and methanol.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (ESI):

-

Ionization Mode: Positive and negative.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 325 °C.

-

Drying Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

MS/MS: Perform data-dependent acquisition to trigger MS/MS on the most intense precursor ions.

-

References

Validating stereochemistry of 2-(2-Ethylcyclopropyl)acetic acid

Stereochemical Validation of 2-(2-Ethylcyclopropyl)acetic Acid: A Comparative Technical Guide

Introduction: The Deceptive Simplicity of Cyclopropanes

This compound presents a classic stereochemical challenge in drug development. While structurally compact, the molecule possesses two chiral centers on the cyclopropane ring, generating four potential stereoisomers: a pair of cis-enantiomers and a pair of trans-enantiomers.

For researchers in metabolic disease or GPCR ligand discovery, distinguishing these isomers is non-negotiable. The rigid cyclopropane scaffold locks the ethyl and acetic acid side chains into specific vectors. A mismatch in relative stereochemistry (cis vs. trans) alters the pharmacophore’s 3D projection entirely, while a mismatch in absolute configuration (

This guide moves beyond basic textbook definitions to provide a rigorous, field-validated roadmap for assigning the stereochemistry of this specific scaffold, comparing high-throughput spectroscopic methods against definitive structural proofs.

Part 1: Determining Relative Stereochemistry (cis vs. trans)

The first critical gate is establishing the relative relationship between the ethyl group and the acetic acid tail. Unlike flexible alkyl chains, the cyclopropane ring creates a distinct magnetic anisotropy that makes NMR the primary validation tool.

The NMR Anomaly: Vicinal Coupling Constants ( )

In standard alkene chemistry, researchers are trained that trans coupling (>12 Hz) is larger than cis coupling (6–10 Hz). This rule is inverted for cyclopropanes.

-

Cis-Protons: Display larger coupling constants (

). -

Trans-Protons: Display smaller coupling constants (

).

Expert Insight: This inversion occurs because the H–C–C bond angle in cyclopropanes deviates significantly from the standard

Nuclear Overhauser Effect (NOE)

While

-

Cis-Isomer: Strong NOE correlation observed between the methine proton of the ethyl group and the methylene protons of the acetic acid side chain.

-

Trans-Isomer: No significant NOE enhancement between these groups due to the ring acting as a shield.

Part 2: Determining Absolute Configuration (Enantiomeric Purity)

Once relative stereochemistry is fixed (e.g., trans), you must distinguish the enantiomers (e.g.,

Method A: Vibrational Circular Dichroism (VCD)

The Modern, Non-Destructive Standard VCD measures the differential absorption of left and right circularly polarized infrared light.[2] It is increasingly preferred in Pharma because it requires no crystallization and no derivatization.

-

Mechanism: You record the VCD spectrum of the oil in solution (e.g.,

). Simultaneously, you compute the theoretical VCD spectrum for the specific enantiomer using Density Functional Theory (DFT).[3] -

Validation: A match in sign and intensity between the experimental and calculated bands assigns the configuration.[3][4]

Method B: Chiral Derivatization (Amidation)

The Classical Structural Proof

If VCD is unavailable, converting the acid to a diastereomeric amide using a chiral amine (e.g.,

-

Mechanism: The enantiomeric acid mixture (

) reacts with a pure chiral amine ( -

Validation: These diastereomers have distinct physical properties. They can be separated by standard silica chromatography (unlike enantiomers) or distinguished by distinct chemical shifts in

NMR.

Part 3: Comparative Analysis of Validation Methods

The following table contrasts the three primary validation workflows for this compound.

| Feature | Method A: NMR (NOE/Coupling) | Method B: VCD Spectroscopy | Method C: Chiral Derivatization |

| Primary Output | Relative Stereochem (cis/trans) | Absolute Configuration ( | Absolute Configuration ( |

| Sample State | Solution ( | Solution (High conc.) | Solution (Post-synthesis) |

| Destructive? | No | No | Yes (Chemical modification) |

| Time to Result | < 1 Hour | 24 Hours (incl. DFT calc) | 2–3 Days (Synthesis + Sep) |

| Cost | Low | High (Software/Instrument) | Medium (Reagents/Labor) |

| Confidence | High for cis/trans; Null for enantiomers | High (if conformational fit is good) | Definitive (Chemical Proof) |

Part 4: Experimental Protocols

Protocol 1: 1D-NOE Difference Experiment

Purpose: To confirm cis/trans relative stereochemistry.

-

Sample Prep: Dissolve 10 mg of the acid in 0.6 mL of dry

. Ensure the solution is filtered to remove paramagnetic impurities. -

Degassing: Bubble nitrogen through the sample for 5 minutes (dissolved oxygen creates paramagnetic relaxation that kills NOE signals).

-

Acquisition:

-

Target the cyclopropyl methine proton at C1 (attached to the acetic acid group).

-

Apply a selective pre-saturation pulse (2–3 seconds) at this frequency.

-

Acquire the FID.

-

Repeat with the pre-saturation pulse placed off-resonance (control).

-

-

Processing: Subtract the control spectrum from the irradiated spectrum.

-

Interpretation: Look for positive enhancement peaks. If the ethyl group signals appear in the difference spectrum, the molecule is cis .

Protocol 2: Chiral Amidation with (R)- -Methylbenzylamine

Purpose: To determine absolute configuration via diastereomeric separation.

-

Activation: In a dried flask, dissolve this compound (1.0 eq) in DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases.

-

Coupling: Cool the mixture to 0°C. Add

(1.1 eq) and Triethylamine (2.0 eq). Warm to room temperature and stir for 4 hours. -

Workup: Quench with 1M HCl, extract with DCM, and dry over

. -

Analysis:

-

Inject the crude amide mixture onto a standard C18 HPLC column (or analyze via

NMR). -

Result: You will observe two distinct peaks (diastereomers) if the starting material was racemic. If using a reference standard of known configuration, retention time matching confirms the absolute stereochemistry.

-

Part 5: Visualization of Workflows

Figure 1: Stereochemical Assignment Decision Matrix

A logical workflow for selecting the correct validation method based on the sample state and data requirements.

Caption: Decision matrix for assigning relative and absolute stereochemistry in substituted cyclopropanes.

Figure 2: Chiral Derivatization Mechanism

The chemical pathway to convert enantiomers into separable diastereomers.

Caption: Conversion of enantiomeric acids to diastereomeric amides for separation and assignment.

References

-

Wiberg, K. B., & Nist, B. J. (1963). The interpretation of the NMR spectra of substituted cyclopropanes. Journal of the American Chemical Society, 85(18), 2788-2799. Link

- Foundational text establishing the unique coupling constants of cyclopropane rings.

-

Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[2][3] American Laboratory. Link

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

- The authoritative review on using chiral derivatizing agents (Mosher/Amide methods) for stereochemical assignment.

-

Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

- Standard reference for NOE experimental protocols and data interpret

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(2-Ethylcyclopropyl)acetic Acid

Executive Summary

2-(2-Ethylcyclopropyl)acetic acid is a specialized organic intermediate characterized by a strained cyclopropane ring and a carboxylic acid functional group. Proper disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) standards, treating the substance primarily as a Corrosive Organic Liquid with potential combustibility.

This guide provides an autonomous, field-validated protocol for researchers and lab managers to ensure compliance, safety, and environmental stewardship.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical properties that dictate the waste stream.

| Property | Specification / Hazard Class | Operational Implication |

| Chemical Class | Organic Carboxylic Acid | Must be segregated from bases and oxidizers.[1] |

| Functional Groups | Cyclopropyl ring; Carboxyl group (-COOH) | Ring strain adds potential energy; Acidic protons cause corrosivity. |

| Corrosivity | RCRA D002 (pH < 2 or corrodes steel) | Primary Hazard. Causes severe skin burns and eye damage. |

| Flammability | Combustible Liquid (Class II/IIIA) | Flash point likely >60°C. Do not store near open flames or heat sources. |

| Reactivity | Incompatible with Strong Oxidizers | CRITICAL: Do not mix with Nitric Acid or Peroxides (Risk of exotherm/explosion). |

Senior Scientist Insight: The cyclopropyl moiety possesses significant ring strain (~27.5 kcal/mol). While generally stable, exposure to strong Lewis acids or radical initiators during uncontrolled waste consolidation can trigger ring-opening reactions, releasing heat. Always neutralize or segregate; never bulk-mix with unknown organic waste.

Waste Stream Classification

You must classify this material into the correct waste stream to prevent dangerous interactions in the central accumulation area.

-

Primary Classification: Corrosive Acid, Organic [2]

-

Secondary Classification: Non-Halogenated (unless mixed with solvents like DCM).

-

RCRA Waste Codes:

-

D002 (Corrosivity)[3]

-

D001 (Ignitability - Check specific flash point; if <60°C)

-

Operational Disposal Protocol

Phase 1: Segregation & Preparation

-

Isolate the Material: Do not mix this compound with inorganic acids (e.g., HCl, H₂SO₄) or bases. Organic acids should have their own dedicated waste stream.

-

Container Selection: Use Amber Glass or HDPE (High-Density Polyethylene) containers.

-

Avoid: Metal containers (due to acid corrosion) or LDPE (potential for long-term permeation).

-

-

Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

-

Required Fields: Full Chemical Name (No abbreviations), Hazard Checkbox (Corrosive), Date.

-

Phase 2: Consolidation (The "Lab Pack" Method)

For research quantities (< 5L), the Lab Pack method is the industry standard for safety.

-

Primary Container: Ensure the screw cap is Teflon-lined and tightened securely.

-

Secondary Containment: Place the sealed bottle into a larger chemically resistant drum (poly-drum) lined with absorbent material (vermiculite).

-

Inventory Log: Record the exact volume and concentration on the drum's inventory sheet.

Phase 3: Final Disposal

-

Method: High-Temperature Incineration.

-

Rationale: Incineration at >1000°C ensures the complete destruction of the cyclopropyl ring and the organic backbone, converting it to CO₂ and H₂O.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this compound, ensuring no cross-contamination.

Figure 1: Decision tree for the segregation and packaging of cyclopropyl organic acid waste.

Emergency Procedures: Spills

In the event of a spill outside the fume hood:

-

Evacuate & Ventilate: The vapors may be irritating. Clear the immediate area.[2][4][5]

-

PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.

-

Neutralization:

-

Do NOT use paper towels directly (fire risk with concentrated acids).

-

Cover the spill with Sodium Bicarbonate (NaHCO₃) or a commercial acid neutralizer.

-

Wait for bubbling (CO₂ evolution) to cease.

-

-

Cleanup: Sweep up the neutralized solid (now a salt) into a dustpan and place it in a waste container labeled "Spill Debris - Neutralized Organic Acid."

References

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

-

American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]

-

National Institutes of Health (NIH) - PubChem. Compound Summary: Cyclopropylacetic Acid Derivatives. (Used for structural analog hazard verification). [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.